B1575716 Temporin-PRb

Temporin-PRb

Cat. No.: B1575716
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Description

Significance of Host-Defense Peptides in Innate Immunity

Host-defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are crucial components of the innate immune system across a wide range of organisms, from microbes to humans. nih.gov These small, gene-encoded molecules serve as a first line of defense against invading pathogens, including bacteria, fungi, and viruses. nih.govweizmann.ac.il HDPs are typically cationic, meaning they carry a positive charge, and are amphipathic, possessing both hydrophobic and hydrophilic regions. This structure allows them to interact with and disrupt the negatively charged membranes of microbes, leading to their demise. weizmann.ac.ilubc.ca Beyond their direct antimicrobial actions, HDPs play a significant role in modulating the host's immune response. They can influence various immune processes, such as inflammation, wound healing, and the activation and recruitment of immune cells, thereby bridging the innate and adaptive immune systems. nih.govubc.camdpi.com The multifaceted nature of HDPs makes them a subject of intense research for their potential as novel therapeutic agents. ubc.ca

Overview of Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and rich source of a diverse array of biologically active peptides. nih.govmdpi.com These secretions, produced by granular glands in the skin, serve various physiological functions, including defense against predators and microbial pathogens. kosfaj.orgbohrium.comfrontiersin.org The composition of these secretions is complex, containing a cocktail of compounds such as biogenic amines, alkaloids, and a vast number of peptides. kosfaj.orgfrontiersin.org These peptides often exhibit potent antimicrobial properties and are a key part of the amphibian's innate immune defense. bohrium.comresearchgate.net The diversity of these peptides is vast, with different species producing their own unique repertoire. nih.gov Researchers utilize techniques like reversed-phase HPLC and mass spectrometry to separate, identify, and characterize these peptides from skin secretions. nih.gov This exploration has led to the discovery of numerous peptide families with potential biomedical applications. nih.govmdpi.com

The Temporin Peptide Family: Discovery and Classification

The temporins are a family of small, hydrophobic, and typically C-terminally amidated antimicrobial peptides. researchgate.netacs.org They are among the smallest known antimicrobial peptides found in nature, usually consisting of 10 to 14 amino acids. acs.orgnih.gov The first temporins were identified in 1996 from the skin secretions of the European red frog, Rana temporaria. nih.govfrontiersin.org The name "temporin" was coined to describe this family of structurally related peptides. researchgate.net

Since their initial discovery, over 150 different temporins have been isolated from various species of ranid frogs (true frogs) found across North America and Eurasia. nih.govresearchgate.net This wide distribution highlights the evolutionary importance of these peptides for the defense of these amphibians. Temporins have been identified in frogs belonging to several genera, including Rana, Lithobates, Amolops, Hylarana, and Pelophylax. nih.govresearchgate.net The primary structure of temporins can vary significantly between different frog species, leading to a wide diversity within the family. researchgate.net

Temporin-PRb is a specific member of the temporin family that was identified in the skin secretions of the Oregon spotted frog, Rana pretiosa. mol-scientific.comfrontiersin.org Its primary amino acid sequence is Phe-Leu-Pro-Ile-Ile-Thr-Asn-Leu-Leu-Gly-Lys-Leu-Leu. mol-scientific.com The identification of this compound and other related peptides in Rana pretiosa further demonstrates the widespread occurrence and diversification of the temporin family within ranid frogs. mol-scientific.comnih.gov

Properties

bioactivity

Antibacterial

sequence

FLPIITNLLGKLL

Origin of Product

United States

Structural Elucidation and Characterization Methodologies for Temporin Prb

Advanced Spectroscopic Techniques for Peptide Structural Analysis

The elucidation of the three-dimensional structure of peptides like Temporin-PRb relies heavily on a suite of advanced spectroscopic techniques. amr-insights.eumdpi.com Among the most powerful and widely used is Nuclear Magnetic Resonance (NMR) spectroscopy. jeolusa.com NMR provides detailed information about the atomic-level structure of molecules in solution, making it an invaluable tool for studying peptides that are active in a non-crystalline state. jeolusa.comacdlabs.com Techniques such as 1D and 2D NMR are employed to determine the connectivity and spatial proximity of atoms within the peptide, which are then used to calculate a family of structures consistent with the experimental data. acdlabs.com

Another key technique is Circular Dichroism (CD) spectroscopy. CD is particularly sensitive to the secondary structure of peptides, allowing researchers to determine the relative content of α-helices, β-sheets, and random coils. nih.gov This is crucial for understanding how peptides like this compound fold upon interacting with their target membranes. nih.govmdpi.com Mass spectrometry (MS) also plays a vital role, not only in confirming the molecular weight and primary sequence of the peptide but also in more advanced applications that can provide structural information. rfi.ac.ukchromatographyonline.com Other methods such as X-ray crystallography can provide high-resolution structures, but are contingent on the ability to crystallize the peptide, which is not always feasible for membrane-active peptides. acdlabs.com

TechniqueInformation ProvidedRelevance to this compound
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides atomic-resolution 3D structure, information on dynamics and interactions in solution. jeolusa.complos.orgCrucial for determining the solution structure and its changes upon binding to membrane mimetics. plos.org
Circular Dichroism (CD) SpectroscopyReveals the secondary structure content (α-helix, β-sheet, random coil) of the peptide. nih.govUsed to monitor the conformational transition from an unstructured state in water to a helical structure in membrane-like environments. nih.gov
Mass Spectrometry (MS)Confirms molecular weight and primary amino acid sequence. rfi.ac.ukchromatographyonline.comEssential for initial characterization and verification of the synthesized or isolated peptide. nih.gov
X-ray CrystallographyYields high-resolution 3D structure in the solid state. acdlabs.comApplicable if the peptide can be crystallized, providing a detailed static picture of its conformation.

Conformational Studies of this compound in Membrane-Mimicking Environments

The biological activity of this compound is intrinsically linked to its ability to interact with and disrupt microbial cell membranes. frontiersin.org To study these interactions at a molecular level, researchers utilize various membrane-mimicking environments. These models allow for the investigation of the peptide's conformational changes upon transitioning from an aqueous solution to a lipid environment. nih.gov

Commonly used membrane mimetics include micelles and bicelles. Micelles are spherical aggregates of detergent molecules, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), which present a hydrophobic core and a hydrophilic surface, crudely mimicking a lipid bilayer. benthamopen.comrcsb.org Studies have shown that while temporins are generally unstructured in aqueous solutions, they adopt a more ordered, often α-helical, conformation in the presence of these micelles. mdpi.comnih.gov For instance, the structure of temporins has been successfully determined in SDS and DPC micelles using NMR spectroscopy. researchgate.netnih.gov

The choice of micelle is significant, as different detergents can mimic different aspects of biological membranes. benthamopen.com SDS, being anionic, is often used to model the negatively charged membranes of bacteria, while the zwitterionic DPC can represent eukaryotic cell membranes. benthamopen.comrcsb.org The conformational changes observed in these environments provide crucial insights into the mechanism of action of this compound. nih.gov For example, a transition from a random coil to an α-helical structure upon binding to SDS micelles suggests that this conformational change is a key step in its antimicrobial activity. nih.govmdpi.com

Influence of Primary Sequence on Higher-Order Structures of this compound

The primary amino acid sequence of this compound is the fundamental determinant of its three-dimensional structure and, consequently, its function. biorxiv.org The specific arrangement of hydrophobic and hydrophilic amino acids dictates how the peptide will fold in different environments. frontiersin.org this compound has the sequence FLPIITNLLGKLL. researchgate.netufjf.br

The amphipathic nature of the α-helix formed by many temporins is a direct result of their primary sequence. nih.gov Hydrophobic residues tend to align on one face of the helix, while hydrophilic and charged residues are positioned on the opposite face. This segregation allows the hydrophobic face to interact favorably with the lipid core of the cell membrane, while the hydrophilic face remains exposed to the aqueous environment. frontiersin.org

Molecular Mechanisms of Action of Temporin Prb and Analogs

Peptide-Membrane Interactions and Disruption Models

The primary mode of action for many antimicrobial peptides (AMPs), including temporins, involves direct interaction with and disruption of microbial cell membranes. nih.govplos.org This interaction is a multi-step process initiated by electrostatic attraction and culminating in membrane permeabilization and, in some cases, complete disintegration.

Electrostatic Interactions with Anionic Microbial Membranes

The initial contact between temporins and microbial cells is largely governed by electrostatic forces. nih.gov Microbial membranes are typically rich in anionic components, such as phosphatidylglycerol, cardiolipin, and, in Gram-negative bacteria, lipopolysaccharide (LPS), which impart a net negative charge to the cell surface. plos.orgnih.govresearchgate.net In contrast, many temporins, including analogs designed for enhanced activity, possess a net positive charge due to the presence of basic amino acid residues like lysine (B10760008) and arginine. nih.govnih.gov This charge difference facilitates the accumulation of the cationic peptides on the microbial surface, a crucial first step for their antimicrobial activity. plos.org

The amphipathic nature of temporins, characterized by distinct hydrophobic and hydrophilic regions, is also critical. nih.gov Upon encountering the membrane environment, these peptides often adopt an α-helical conformation. nih.govnih.gov This structure positions the charged residues to interact with the polar head groups of the membrane lipids, while the hydrophobic residues are poised to insert into the nonpolar acyl chain region of the bilayer. nih.gov Studies with temporin analogs have shown that increasing the net positive charge can enhance this initial electrostatic attraction, leading to more potent antimicrobial effects. plos.orgnih.gov For instance, the addition of lysine residues to Temporin B was shown to facilitate its interaction with negatively charged phospholipids. plos.org

Permeabilization and Depolarization of Microbial Cell Membranes

Following the initial electrostatic binding, temporins insert into the microbial membrane, leading to a loss of its integrity. This process results in the permeabilization of the membrane, making it leaky to ions and other small molecules. nih.govnih.gov The influx and efflux of ions disrupt the electrochemical gradients that are essential for cellular processes, leading to membrane depolarization. nih.govnih.govresearchgate.net

The use of fluorescent dyes that are sensitive to membrane potential has been a key tool in demonstrating this effect. For example, studies on a modified Temporin B analog, TB_KKG6K, showed that it induced rapid depolarization of the fungal cell membrane in a concentration- and time-dependent manner. nih.gov This rapid loss of membrane potential is a hallmark of membrane-active antimicrobial peptides and is often a direct precursor to cell death. nih.govnih.govmicrobenotes.com The disruption of the membrane's barrier function leads to the leakage of vital intracellular components and the dissipation of the proton motive force, which is critical for ATP synthesis and transport processes. microbenotes.com

Pore Formation and Membrane Disintegration Mechanisms

The precise mechanism by which temporins disrupt the membrane structure after initial binding and insertion is a subject of ongoing research, with several models proposed. These models are not mutually exclusive and the operative mechanism can depend on factors such as peptide concentration, lipid composition of the target membrane, and the specific amino acid sequence of the temporin. nih.gov

One widely discussed model is the "toroidal pore" or "wormhole" model. nih.govaps.org In this model, the peptides, after inserting into the membrane, aggregate and induce the lipid monolayers to bend inward, creating a water-filled channel lined by both the peptides and the lipid head groups. imrpress.com This pore allows for the passage of water and solutes across the membrane, leading to the observed permeabilization and depolarization. aps.orgimrpress.com Evidence for toroidal pore formation has been suggested for analogs of Temporin B. nih.gov

Another proposed mechanism is the "carpet-like" model. nih.gov In this scenario, the peptides accumulate on the surface of the membrane, forming a layer or "carpet." Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. nih.govresearchgate.netimrpress.com This mechanism is often associated with higher peptide concentrations. nih.gov

The table below summarizes the key characteristics of the proposed membrane disruption models for temporins.

Model Description Key Features Supporting Evidence for Temporins
Toroidal Pore Peptides insert into the membrane and aggregate, inducing the formation of pores lined by both peptides and lipid head groups. nih.govaps.orgFormation of stable, water-filled channels; leakage of ions and small molecules. aps.orgimrpress.comSuggested for some Temporin B analogs. nih.gov
Carpet-like Peptides accumulate on the membrane surface and, at a critical concentration, cause detergent-like disruption and micellization. nih.govresearchgate.netMembrane disintegration; requires a threshold peptide concentration. nih.govimrpress.comObserved with some temporins at high concentrations. nih.govresearchgate.net

Intracellular Targets and Pathways

While membrane disruption is a primary mechanism of action for Temporin-PRb and its analogs, evidence suggests that these peptides can also translocate across the microbial membrane and interact with intracellular components, leading to cell death through alternative or complementary pathways. nih.govimrpress.com

Interference with Nucleic Acid and Protein Synthesis

Once inside the cell, antimicrobial peptides can interfere with fundamental cellular processes such as the synthesis of nucleic acids (DNA and RNA) and proteins. mdpi.comb-cdn.net These processes are essential for the growth, replication, and survival of the cell. creative-biolabs.com The inhibition of these pathways represents a significant secondary mechanism of antimicrobial action. mdpi.com

The precise mechanisms by which temporins might inhibit these processes are still under investigation. However, it is known that some antimicrobial peptides can bind to DNA and RNA, potentially through electrostatic interactions with the negatively charged phosphate (B84403) backbone, thereby physically obstructing the machinery of replication and transcription. creative-biolabs.comembopress.org Others may inhibit the enzymes involved in these processes, such as DNA gyrase or RNA polymerase. creative-biolabs.com Interference with protein synthesis can occur at the level of the ribosome or by interacting with mRNA or tRNA molecules. b-cdn.netnih.gov While direct evidence for this compound specifically targeting these pathways is an area of active research, the ability of some temporins and other AMPs to internalize suggests this is a plausible mechanism of action. nih.govmdpi.com

Mitochondrial Dysfunction and Reactive Oxygen Species Generation in Target Cells

In eukaryotic pathogens such as fungi and parasites, and even in cancer cells, mitochondria can be a key intracellular target for antimicrobial peptides. nih.govd-nb.info The mitochondrial membrane, like the bacterial plasma membrane, is often negatively charged, making it a potential target for cationic peptides that have entered the cytoplasm. nih.govd-nb.info

Interaction with the mitochondrial membrane can lead to its depolarization and permeabilization, disrupting the electron transport chain and oxidative phosphorylation. nih.govmdpi.com This not only cripples the cell's primary energy production system but can also lead to the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govmdpi.comresearchgate.net ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering programmed cell death pathways like apoptosis. mdpi.comnih.gov

Studies on some temporins have shown that at higher concentrations, they can be internalized and target the mitochondrial membrane, inducing depolarization and the overproduction of ROS. nih.gov This suggests that for certain target cells, particularly eukaryotic ones, the induction of mitochondrial dysfunction is a significant component of the peptide's lethal action. nih.govnih.govnih.gov

The table below outlines the potential intracellular effects of temporins.

Intracellular Target/Pathway Mechanism of Action Consequence for Target Cell
Nucleic Acid and Protein Synthesis Potential binding to DNA/RNA or inhibition of key enzymes involved in replication, transcription, or translation. mdpi.comcreative-biolabs.comInhibition of cell growth, division, and essential metabolic functions. b-cdn.netembopress.org
Mitochondrial Function Interaction with and disruption of the mitochondrial membrane, leading to depolarization. nih.govmdpi.comImpaired ATP production and initiation of apoptosis. mdpi.comnih.gov
Reactive Oxygen Species (ROS) Generation Disruption of the mitochondrial electron transport chain leads to increased ROS production. nih.govmdpi.comdovepress.comOxidative damage to lipids, proteins, and DNA, leading to apoptosis. mdpi.comnih.gov

Intracellular Ion Homeostasis Perturbation

The primary mechanism by which many antimicrobial peptides (AMPs), including those of the temporin family, exert their antimicrobial effect is through the disruption of the microbial cell membrane. This action directly leads to a significant perturbation of intracellular ion homeostasis, a critical factor for cell viability. While detailed studies focusing exclusively on this compound are limited, the broader temporin family provides a clear model for this process.

Temporins are known to adopt an amphipathic α-helical structure, which allows them to interact with and insert into the lipid bilayer of microbial membranes. plos.orgconicet.gov.ar This insertion can lead to the formation of pores or channels, or cause a more general destabilization of the membrane through a "carpet-like" or "detergent-like" effect. plos.orgmdpi.com These actions compromise the membrane's integrity, which is essential for maintaining the electrochemical gradients necessary for cellular life.

The disruption of the membrane barrier results in the uncontrolled flux of ions, such as potassium (K⁺) and calcium (Ca²⁺), as well as larger molecules. The efflux of intracellular K⁺ is a common and early event following the interaction of temporins with bacterial cells, leading to depolarization of the membrane potential. mdpi.com Concurrently, there can be an influx of other ions, which further disrupts the delicate ionic balance within the cell. For instance, studies on the analog Temporin-1CEa have shown that its interaction with cancer cell membranes induces the release of intracellular Ca²⁺. mdpi.com While the specific impact of this compound on ion fluxes has not been detailed, its structural similarity to other temporins suggests it likely shares this membrane-disrupting capability, leading to a fatal loss of ion homeostasis in target cells. The general mechanism involves the peptide binding to and disrupting the membrane, leading to leakage of cellular contents and cell death. mdpi.com

PeptideTarget CellObserved Effect on Ion HomeostasisReference
Temporin-1CEaHuman breast cancer cellsRelease of intracellular Ca²⁺, membrane depolarization mdpi.com
Temporin-SHaE. coli and LeishmaniaRapid membrane permeabilization and depolarization plos.org
General TemporinsBacteriaEfflux of K⁺, leading to membrane depolarization mdpi.com

Synergistic Actions with Conventional Antimicrobial Agents

The synergistic effect of temporins is often attributed to their membrane-permeabilizing action. By disrupting the bacterial membrane, temporins can facilitate the entry of conventional antibiotics into the cell, allowing them to reach their intracellular targets more effectively. This is particularly relevant for antibiotics that are otherwise hindered by the bacterial outer membrane. For example, Temporin L has demonstrated strong synergistic activity with β-lactam antibiotics like piperacillin (B28561) and imipenem (B608078) against E. coli. frontiersin.org

Furthermore, different temporins can act synergistically with each other. For instance, Temporin A and Temporin B, when combined with Temporin L, show enhanced activity against Gram-negative bacteria, which are typically less susceptible to individual temporins. conicet.gov.arplos.org This suggests that the combination of multiple peptides, as often found in the skin secretions of frogs, creates a more potent and versatile defense system. nih.gov A study on a modified version of Temporin B (TB-YK) showed it acted in synergism with Temporin A to exert antimicrobial activity against both Gram-positive and Gram-negative bacteria in vivo. conicet.gov.arnih.gov

While specific synergistic studies involving this compound are not extensively documented, its inclusion in the temporin family suggests it may also possess this valuable property. plos.org The ability to work in concert with other antimicrobials is a promising characteristic for the development of new therapeutic strategies to combat resistant pathogens.

Peptide CombinationTarget OrganismType of InteractionReference
Temporin L + PiperacillinE. coliSynergy frontiersin.org
Temporin L + ImipenemE. coliSynergy frontiersin.org
Temporin A + Modified Temporin B (TB-YK)Gram-positive and Gram-negative bacteriaSynergy conicet.gov.arnih.gov
Temporin A + ImipenemStaphylococcus aureusEnhanced antibacterial activity plos.org

Mechanisms Limiting Resistance Development

A key advantage of antimicrobial peptides like the temporins is their potential to circumvent the common mechanisms of antibiotic resistance. The development of resistance to temporins is considered less likely compared to conventional antibiotics due to their rapid and direct action on the microbial membrane. frontiersin.orgmdpi.com

The primary mechanism that limits resistance development is the physical disruption of the cell membrane. nih.govfrontiersin.org Unlike conventional antibiotics that often target specific enzymes or metabolic pathways, temporins cause widespread damage to the fundamental structure of the cell envelope. For a microbe to develop resistance, it would likely need to significantly alter the composition and biophysical properties of its membrane, which could compromise its viability. mdpi.com

The rapid bactericidal action of temporins also contributes to limiting resistance. plos.org By quickly killing the target cells, there is less opportunity for the selection and propagation of resistant mutants. Furthermore, the secretion of a complex mixture of different AMPs by frogs in their natural environment represents a multi-drug defense system that minimizes the chance of microorganisms developing resistance to any single peptide. nih.govmdpi.com

Studies involving repeated exposure of bacteria to certain temporins, such as the analog Temporin-SHa, have shown that they are not prone to inducing resistance in E. coli. plos.org While bacteria can develop resistance to some AMPs through mechanisms like altered membrane charge or the production of proteases, the fundamental, non-specific lytic action of temporins presents a significant challenge for microbes to overcome. This characteristic makes them promising candidates for the development of new antimicrobials that may have a longer effective lifespan than traditional drugs.

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Substitutions on Bioactivity

The primary sequence of an antimicrobial peptide is a crucial determinant of its activity. Even minor substitutions of amino acids can lead to significant changes in antimicrobial potency, spectrum, and toxicity. nih.gov

Research on Temporin A (TA) has shown that its antibacterial activity is significantly influenced by residues at specific positions. For instance, the hydrophobicity of the N-terminal amino acid is important, as are bulky hydrophobic side chains at positions 5 and 12. nih.gov A key finding was that replacing isoleucine with the more hydrophobic leucine (B10760876) at positions 5 and 12 resulted in the greatest enhancement of antibacterial activity against Staphylococcus aureus and Enterococcus strains. nih.govresearchgate.net Conversely, altering the positive charge at position 7 by replacing the strongly basic arginine with a less basic lysine (B10760008) was found to decrease antibacterial activity, highlighting the importance of basicity at this position for bioactivity. nih.gov

Similarly, studies on Temporin L (TL) analogs demonstrated that a single amino acid substitution could dramatically alter its biological profile. nih.gov For example, the simultaneous substitution of Gln³ with proline and Leu⁹ with D-leucine in a TL analog was shown to reduce its α-helical content, which in turn decreased its affinity for eukaryotic membranes and thus lowered its hemolytic activity. tandfonline.com Another analog, [Pro³,dLeu⁹,dLys¹⁰]TL, showed enhanced activity against Gram-negative bacteria. tandfonline.com These examples underscore the principle that targeted amino acid substitutions can be used to fine-tune the biological activity of temporins, balancing antimicrobial efficacy with host cell toxicity.

Table 1: Impact of Amino Acid Substitutions on the Bioactivity of Temporin A Analogs This table summarizes findings from studies on Temporin A (TA) to illustrate the effects of specific amino acid substitutions. Data is derived from literature on TA and serves as an example of SAR principles applicable to the temporin family.

PeptideSequence Modification from TA (FLPLIGRVLSGIL-NH₂)Key FindingReference
[Leu⁵, Leu¹²]TASubstitution of Ile⁵ and Ile¹² with LeucineGreatest enhancement of antibacterial activity against S. aureus and Enterococcus. nih.govresearchgate.net
[Lys⁷]TASubstitution of Arg⁷ with LysineDecreased antibacterial activity due to reduced side-chain basicity. nih.gov
[Dab⁷]TASubstitution of Arg⁷ with 2,4-diaminobutyric acid (Dab)Showed the best antibacterial activity among several unnatural amino acid substitutions at this position. nih.gov
all-D-TAAll L-amino acids replaced with D-amino acidsLittle difference in activity compared to TA, suggesting a non-chiral interaction with membrane lipids. nih.govresearchgate.net

Role of Hydrophobicity, Charge, and Amphipathicity in Membrane Interaction

The mechanism of action for most temporins involves direct interaction with and disruption of microbial cell membranes. conicet.gov.armdpi.com The key physicochemical properties governing this interaction are hydrophobicity, net positive charge, and amphipathicity. nih.gov

Hydrophobicity is a measure of the nonpolar content of the peptide and is critical for its ability to partition into the hydrophobic core of the lipid bilayer. nih.gov Increasing the hydrophobicity of temporin analogs, for example by substituting amino acids with more hydrophobic ones or by N-terminal lipidation, has often been shown to enhance antimicrobial activity. nih.govnih.gov However, excessive hydrophobicity can also lead to increased toxicity against host cells, such as red blood cells (hemolysis), necessitating a careful balance. nih.gov

Net positive charge is crucial for the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). nih.gov Most temporins have a net charge between +1 and +3. conicet.gov.ar Increasing the cationicity, often by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can improve membrane binding and antimicrobial potency. mdpi.com

Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues when the peptide adopts its secondary structure, typically an α-helix. researchgate.net This arrangement allows one face of the helix (the hydrophilic face) to interact with the aqueous environment and the lipid headgroups, while the other face (the hydrophobic face) inserts into the nonpolar interior of the membrane. nih.gov The degree of amphipathicity can be quantified by the hydrophobic moment. A high hydrophobic moment is often correlated with strong membrane-disrupting activity. mdpi.com Studies on Temporin-GHa analogs, for example, showed that substitutions increasing the hydrophobic moment also enhanced antibacterial activity. mdpi.com

Importance of Secondary Structure Conformation for Biological Function

While flexible and unstructured in aqueous solution, temporins typically fold into an amphipathic α-helical conformation upon encountering a membrane-mimicking environment, such as a lipid bilayer or detergent micelles. mdpi.comnih.govresearchgate.net This induced conformational change from a random coil to an ordered structure is a hallmark of the family and is considered essential for their biological function. mdpi.comresearchgate.net

Circular Dichroism (CD) spectroscopy is a key technique used to study these conformational changes. For numerous temporins, including TA and TL, CD spectra show a random coil signature in buffer, which transitions to a characteristic α-helical spectrum (with minima around 208 and 222 nm) in the presence of trifluoroethanol (TFE) or lipid vesicles. nih.govnih.govmdpi.com This disorder-to-helix transition allows the peptide to adopt the amphipathic structure necessary for membrane insertion and disruption. researchgate.net

The stability and extent of this α-helical structure are directly linked to the peptide's activity. SAR studies on Temporin L have revealed that the percentage of helicity is directly correlated with its hemolytic activity, but not necessarily its antimicrobial activity. nih.gov This suggests that a highly stable and rigid helical structure may be more disruptive to mammalian cell membranes, while a certain degree of flexibility might be optimal for selective antibacterial action. Therefore, rational design strategies often aim to modulate the helical content, for instance by introducing helix-breaking residues like proline, to reduce host cytotoxicity while preserving or enhancing antimicrobial effects. tandfonline.com

C-Terminal Amidation and its Functional Significance

A common feature of naturally occurring temporins, including the predicted structure of Temporin-PRb, is the amidation of the C-terminal carboxyl group. conicet.gov.arnih.govresearchgate.net This post-translational modification, where the typical C-terminal carboxylate (-COOH) is replaced by a carboxamide (-CONH₂), is not merely a minor alteration but plays a significant functional role. researchgate.net

The primary benefits of C-terminal amidation are:

Enhanced Helical Stability: The amide group can act as a hydrogen bond donor, which can help to stabilize the α-helical conformation, particularly at the C-terminus of the peptide. This stabilization of the active conformation can lead to improved antimicrobial efficacy. researchgate.net

Increased Resistance to Proteolysis: The C-terminal amide bond protects the peptide from degradation by host or bacterial carboxypeptidases, enzymes that cleave amino acids from the C-terminus. This increases the peptide's stability and bioavailability in a biological environment. researchgate.net

The crucial role of this modification has been demonstrated in numerous studies. For many AMPs, the non-amidated (free acid) version shows drastically reduced or completely abolished antimicrobial activity compared to its amidated counterpart. researchgate.net This highlights C-terminal amidation as a critical structural feature for the function of temporins and other AMPs. nih.govresearchgate.net

Synthetic Strategies and Analogue Development for Temporin Prb

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The chemical synthesis of Temporin-PRb and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled stepwise assembly of amino acids on an insoluble resin support. bachem.compowdersystems.com The most common approach for synthesizing temporins, including what would be applied to this compound, is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. mdpi.comnih.govbeilstein-journals.org

The general cycle of SPPS involves several key steps:

Resin Anchoring: The C-terminal amino acid, Leucine (B10760876) in the case of this compound, is covalently attached to a solid support, typically a Rink-amide resin, which facilitates the eventual cleavage of the peptide with a C-terminal amide. powdersystems.comnih.gov

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a basic solution, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govnih.gov This exposes the amino group for the next coupling reaction.

Coupling: The next N-α-Fmoc-protected amino acid in the sequence is activated by a coupling reagent and added to the resin. The activated carboxylic acid group reacts with the free amino group on the growing peptide chain, forming a peptide bond. powdersystems.comnih.gov

Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products, ensuring high purity of the final peptide. powdersystems.comnih.gov

This cycle is repeated until the full peptide sequence of this compound is assembled. The completeness of coupling and deprotection reactions is often monitored using qualitative tests like the Kaiser test. nih.gov

Table 1: Reagents Commonly Used in the Fmoc/tBu SPPS of Temporins

Reagent TypeExamplesPurpose
Solid Support Rink-amide MBHA resinProvides an insoluble anchor for peptide synthesis and yields a C-terminally amidated peptide upon cleavage.
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Protects the α-amino group of amino acids; removed by a base.
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)Used for dissolving reagents and washing the resin.
Coupling Reagents HBTU, PyBOP, DIC, TBTUActivate the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation.
Deprotection Agent Piperidine (in DMF)Removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
Cleavage Cocktail TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), WaterCleaves the completed peptide from the resin and removes side-chain protecting groups.

This table is based on general SPPS methodologies for temporins and is applicable to the synthesis of this compound. mdpi.comnih.govnih.gov

Upon completion of the sequence, the peptide is cleaved from the resin and its side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.gov The crude peptide is then purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

Design and Synthesis of this compound Analogues and Peptidomimetics

The design of analogues of temporins aims to improve their therapeutic properties by modifying their primary sequence. These modifications are guided by structure-activity relationship (SAR) studies, which seek to understand how changes in physicochemical properties like charge, hydrophobicity, and amphipathicity affect biological activity. nih.gov

Modifications for Enhanced Antimicrobial Activity

A primary goal in designing this compound analogues is to enhance their antimicrobial potency and broaden their spectrum of activity, particularly against Gram-negative bacteria.

Increasing Cationicity: The net positive charge of antimicrobial peptides is crucial for their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com this compound has a net charge of +1. Increasing its cationicity, for instance by substituting neutral residues like Glycine (G) or Asparagine (N) with basic amino acids such as Lysine (B10760008) (K) or Arginine (R), is a common strategy. For example, adding two Lysine residues to the N-terminus of Temporin-B was shown to increase its activity against Gram-negative bacteria. nih.gov A similar modification to this compound could potentially enhance its interaction with and disruption of Gram-negative outer membranes.

Modulating Hydrophobicity: The hydrophobicity of the peptide influences its ability to insert into and disrupt the lipid bilayer of the microbial membrane. mdpi.com While essential for activity, excessive hydrophobicity can lead to poor solubility and increased toxicity towards host cells. mdpi.com In this compound, which is rich in hydrophobic residues like Leucine (L), Phenylalanine (F), and Isoleucine (I), modifications could involve substituting some of these with other hydrophobic residues, such as Tryptophan (W), which can anchor the peptide at the membrane interface. Conversely, reducing hydrophobicity by replacing a hydrophobic residue with a polar one might be necessary to balance activity and toxicity. mdpi.com

Conjugation: Another strategy involves conjugating the peptide to other molecules. For instance, conjugation with the antibiotic levofloxacin (B1675101) at the N-terminus of a temporin analogue was shown to increase its antimicrobial activity. conicet.gov.ar Similarly, conjugating this compound to such molecules could create a hybrid compound with enhanced efficacy.

Strategies for Improved Selectivity and Reduced Undesired Interactions

An ideal antimicrobial peptide should be highly active against microbes while exhibiting minimal toxicity to host cells, such as red blood cells (hemolysis). The design of analogues often focuses on improving this selectivity.

Altering Amphipathicity: The amphipathic nature of temporins, forming a structure with distinct polar and nonpolar faces upon folding into an α-helix, is key to their membrane-disrupting mechanism. nih.gov Modifications that refine this amphipathic structure can enhance selectivity. For example, strategic placement of cationic residues on the polar face and hydrophobic residues on the nonpolar face can optimize interactions with bacterial membranes over the more neutral membranes of eukaryotic cells.

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural components to improve properties like stability against proteases and bioavailability. nih.gov While specific peptidomimetic designs for this compound are not documented, general strategies include backbone modifications or creating cyclic versions of the peptide to enhance structural stability and selectivity. nih.gov

Rational Design Incorporating Non-Proteinogenic Amino Acids

The incorporation of non-proteinogenic (unnatural) amino acids is a powerful strategy to overcome some of the limitations of natural peptides, such as susceptibility to enzymatic degradation. conicet.gov.ar

Enhancing Proteolytic Stability: Replacing L-amino acids at sites vulnerable to protease cleavage with their D-amino acid counterparts can significantly increase the peptide's stability and half-life in biological systems. For example, replacing L-lysines with D-lysines in a Temporin-B analogue improved its proteolytic tolerance. mdpi.com In this compound, introducing D-amino acids at specific positions could enhance its resistance to degradation by bacterial or host proteases.

Introducing Novel Functionalities: Non-proteinogenic amino acids can introduce unique side chains or properties. For instance, incorporating fluorinated amino acids, such as 4-fluorophenylalanine, in place of Phenylalanine in Temporin A has been explored to study the impact on biological activity. mdpi.compowdersystems.com Such a modification at the N-terminus of this compound could alter its hydrophobic interactions and potentially enhance its activity. Other unnatural amino acids can be used to create covalent bridges within the peptide (stapled peptides) to lock it into its active α-helical conformation. nih.gov

Computational Approaches in Peptide Design and Optimization

Computational methods are increasingly used in the rational design of antimicrobial peptides, allowing for the prediction of structure and activity before undertaking laborious and expensive synthesis. mdpi.com

Structure Prediction and Molecular Dynamics: Computational tools can predict the secondary structure of this compound and its analogues, for example, their propensity to form an α-helix in a membrane-like environment. Molecular dynamics (MD) simulations can model the interaction of the peptide with bacterial membrane models (e.g., lipid bilayers with specific compositions), providing insights into its mechanism of action at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of peptide analogues with their observed antimicrobial or hemolytic activity. These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design process toward more potent and selective candidates.

Docking and Virtual Screening: If a specific molecular target for this compound were identified (e.g., a bacterial enzyme or a component of the cell division machinery), computational docking could be used to predict the binding affinity and orientation of various analogues to this target. This approach allows for the virtual screening of large libraries of potential peptide modifications to identify the most promising candidates for synthesis and experimental testing. mdpi.com

Table 2: Investigated Modifications in Temporin Analogues and Their Potential Application to this compound

Modification StrategyExample from Temporin FamilyPotential Application to this compound (FLPIITNLLGKLL)Desired Outcome
Increased Cationicity Addition of two Lysines to N-terminus of Temporin-B. nih.govSubstitution of N7 or G10 with Lysine (K).Enhanced activity against Gram-negative bacteria.
Reduced Hemolysis Replacement of L-Lysines with D-Lysines in a Temporin-B analogue. mdpi.comReplacement of K11 with D-Lysine.Improved stability and reduced toxicity.
Halogenation Replacement of Phe1 with 4-fluorophenylalanine in Temporin A. mdpi.compowdersystems.comReplacement of F1 with a fluorinated Phenylalanine.Altered hydrophobicity and potentially enhanced activity.
Cyclization Creation of lactam-bridged cyclic analogues of Temporin L. nih.govIntroducing residues for cyclization, e.g., between positions i and i+4.Increased structural stability and improved selectivity.

This table provides examples from related temporins to illustrate strategies that could be rationally applied to design novel this compound analogues.

Preclinical in Vivo Efficacy and Model Systems

Antimicrobial Efficacy in Animal Models of Infection (e.g., Murine Models)

Detailed studies evaluating the in vivo antimicrobial efficacy of the isolated peptide Temporin-PRb in established animal models of infection, such as murine models, are not available in current scientific literature. The therapeutic potential of antimicrobial peptides is often initially suggested by their in vitro activity against pathogenic microbes. For this compound, such activity has been documented against both bacteria and fungi. However, progression to animal infection models to determine efficacy, optimal administration, and pharmacokinetics for this specific peptide has not yet been published.

Research has been conducted on the broader skin peptide repertoire of Rana pretiosa, which suggests that the combined action of its multiple antimicrobial peptides, including this compound, confers resistance to infections like chytridiomycosis. researchgate.netnsf.gov One study documented the in vitro minimum inhibitory concentration (MIC) of this compound against various microorganisms, providing a baseline for its antimicrobial potential. frontiersin.org

In Vitro Antimicrobial Activity of this compound

This table summarizes the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of specific microorganisms in laboratory settings. This data provides a foundation for potential future in vivo research.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6 µM frontiersin.org
Escherichia coli>100 µM frontiersin.org
Batrachochytrium dendrobatidis35 µM frontiersin.org

Anti-Inflammatory Effects in In Vivo Systems (e.g., Zymosan-Induced Peritonitis)

There is currently no published research specifically investigating the anti-inflammatory effects of this compound. While other members of the temporin family, such as analogues of Temporin-L, have been evaluated for their ability to modulate inflammatory responses in in vivo models like zymosan-induced peritonitis, these findings cannot be directly extrapolated to this compound. nih.govbham.ac.uk The zymosan-induced peritonitis model is a standard method for studying acute inflammation and the efficacy of potential anti-inflammatory compounds by measuring leukocyte infiltration and cytokine production in the peritoneal cavity. inotiv.complos.org However, this compound has not been assessed within this or similar in vivo anti-inflammatory models.

Future Perspectives and Research Directions for Temporin Prb

Elucidation of Specific Intracellular Targets and Signaling Pathways

The primary mechanism of action for many temporins, including what is generally understood for Temporin-PRb, involves interaction with and disruption of microbial cell membranes. nih.govconicet.gov.ar However, a growing body of evidence suggests that the bioactivity of AMPs is not solely confined to membrane permeabilization. It is increasingly apparent that peptides can translocate into the cell and interact with specific intracellular targets, thereby modulating various cellular processes. researchgate.netnih.gov

Future research must prioritize the identification of specific intracellular binding partners of this compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and yeast two-hybrid screening can be employed to uncover these interactions. Once potential targets are identified, their functional relevance can be validated through genetic and biochemical approaches.

A particularly compelling avenue of investigation is the modulation of host immune responses. Studies on other temporins have revealed immunomodulatory effects, including the ability to influence cytokine production. researchgate.net For instance, Temporin-Rb has been shown to significantly alter the expression of pro-inflammatory cytokines like Transforming growth factor-beta (TGFβ) and Interleukin-1 beta (IL-1β) in A549 lung cells. researchgate.net Future studies should explore whether this compound exerts similar immunomodulatory effects and delineate the specific signaling pathways involved, such as the MyD88-dependent pathway or the NLRP3 inflammasome pathway. mdpi.comfrontiersin.org Understanding these interactions is crucial for developing this compound as a potential agent for conditions involving inflammation or immune dysregulation.

Furthermore, in the context of anticancer activity, where some temporins have shown promise, identifying intracellular targets is paramount. nih.govnih.gov Research on other temporins has indicated that they can induce apoptosis through intrinsic mitochondrial pathways. nih.gov Future investigations should explore if this compound can trigger similar apoptotic cascades in cancer cells and identify the key molecular players, such as proteins from the Bcl-2 family or caspases. The potential interaction with tumor suppressor proteins like the retinoblastoma protein (pRb) or p53, or modulation of their pathways, also warrants investigation, given their central role in cell cycle control and tumor suppression. nih.govmdpi.comwikipedia.orgfrontiersin.orgnih.gov

Exploration of Novel Bioactivities and Therapeutic Applications

While initially characterized for its antibacterial properties, the therapeutic potential of this compound may extend to other areas. mol-scientific.comnih.gov A systematic exploration of novel bioactivities is a key future direction.

Antifungal Activity: Several temporins have demonstrated efficacy against fungal pathogens, including clinically relevant species like Candida albicans. conicet.gov.armdpi.com Given the structural similarities within the temporin family, it is highly probable that this compound also possesses antifungal properties. kvinzo.com Future studies should screen this compound against a broad panel of fungal species and investigate its mechanism of action against them.

Anticancer Activity: A significant number of AMPs, including some temporins, have been shown to exhibit selective cytotoxicity against cancer cells. nih.govmdpi.comnih.gov The proposed mechanisms often involve preferential interaction with the anionic components of cancer cell membranes and subsequent membrane disruption or induction of apoptosis. nih.govplos.org The anticancer potential of this compound should be systematically evaluated against a diverse range of cancer cell lines. Mechanistic studies should then follow to determine if it acts via membrane lysis, apoptosis, or other pathways. nih.govplos.org

Antiviral Activity: Some temporins have been reported to have antiviral effects, for instance against herpes simplex virus. nih.gov This opens up another exciting avenue for research. The virucidal potential of this compound against various enveloped and non-enveloped viruses should be investigated.

Anti-parasitic Activity: The activity of temporins against parasites like Leishmania has also been documented. nih.govresearchgate.net This suggests that this compound could be a candidate for developing new anti-parasitic drugs.

Development of Targeted Delivery Systems for Enhanced Efficacy

A major challenge in the clinical development of peptide-based therapeutics is their potential for in vivo instability, off-target toxicity, and rapid clearance. frontiersin.org The development of targeted delivery systems can help overcome these limitations by protecting the peptide from degradation and concentrating it at the site of action, thereby enhancing its efficacy and reducing side effects. mdpi.com

Future research should focus on encapsulating or conjugating this compound with various nanocarriers. Polymeric nanoparticles, such as those made from chitosan, have been shown to provide sustained release of temporins and reduce their cytotoxicity. researchgate.netfrontiersin.org Liposomes are another versatile platform that can be used for targeted delivery, especially in cancer therapy, where they can be functionalized with targeting ligands like folic acid. researchgate.net

Metal nanoparticles, such as gold nanoparticles, can also be used to improve the stability and antimicrobial efficiency of peptides. mdpi.com The synergy between this compound and different nanoparticle platforms should be explored to develop effective nanoformulations for various applications, including the treatment of biofilm-associated infections. frontiersin.orgmdpi.com

Overcoming Current Research Challenges in Peptide Development

Several challenges inherent to peptide drug development need to be addressed for this compound to progress towards clinical application.

Improving Proteolytic Stability: Peptides are susceptible to degradation by proteases in the body. Strategies to enhance the stability of this compound include the incorporation of non-natural D-amino acids or modifications to the peptide backbone. mdpi.comnih.gov

Optimizing the Therapeutic Index: The therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a critical parameter for any drug candidate. For this compound, this means maximizing its antimicrobial, anticancer, or other desired activities while minimizing its toxicity to host cells (e.g., hemolytic activity). frontiersin.org This can be achieved through rational design and the synthesis of analogues with modified hydrophobicity, charge, and amphipathicity. nih.govfrontiersin.org Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. uniroma1.it

Addressing Bacterial Resistance: Although a key advantage of AMPs is their membrane-disruptive mechanism, which is thought to be less prone to resistance development compared to conventional antibiotics, the potential for resistance still exists. nih.gov Long-term studies are needed to evaluate the potential for microorganisms to develop resistance to this compound and its analogues. Combination therapies with conventional antibiotics could also be explored to enhance efficacy and reduce the likelihood of resistance. conicet.gov.ar

Cost-Effective Synthesis: The cost of large-scale peptide synthesis can be a significant hurdle. Research into more efficient and cost-effective synthesis and purification methods will be crucial for the commercial viability of this compound-based therapeutics. conicet.gov.ar

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of Temporin-PRb?

To determine secondary structure and membrane interactions, use nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution, circular dichroism (CD) for helical content analysis, and molecular dynamics simulations to model lipid bilayer interactions. Standardize buffer conditions (e.g., pH, ionic strength) across replicates to ensure reproducibility .

Q. How can researchers assess the antimicrobial efficacy of this compound against Gram-positive vs. Gram-negative bacteria?

Conduct minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative). Control for environmental variables (pH, temperature) and include replicate experiments to validate dose-response curves. Use broth microdilution methods per CLSI guidelines to minimize inter-lab variability .

Q. What are the critical factors to consider when designing stability studies for this compound in physiological environments?

Simulate physiological conditions (e.g., 37°C, pH 7.4, presence of proteases) and monitor degradation kinetics via high-performance liquid chromatography (HPLC). Validate structural integrity using mass spectrometry and correlate stability with bioactivity retention .

Advanced Research Questions

Q. What strategies should be employed to address discrepancies in this compound's cytotoxicity profiles across different cell lines?

Perform a meta-analysis of existing cytotoxicity data to identify confounding variables (e.g., cell culture media composition, exposure time). Use isogenic cell lines to isolate genetic factors and standardize assays (e.g., MTT, LDH release) with harmonized protocols. Validate findings using orthogonal methods like flow cytometry .

Q. How can in vivo models be optimized to evaluate this compound's therapeutic potential without compromising translational relevance?

Employ clinically relevant infection models (e.g., murine skin abscess models) with pharmacokinetic profiling (half-life, tissue distribution via imaging techniques like PET/CT). Adjust dosing regimens to mimic human pharmacodynamics and include endpoints aligned with clinical outcomes (e.g., bacterial load reduction, histopathology) .

Q. What interdisciplinary approaches are necessary to elucidate this compound's mechanism of action at the host-pathogen interface?

Integrate microbiological assays (e.g., time-kill curves), host immune profiling (cytokine arrays, transcriptomics), and advanced microscopy (super-resolution imaging) to map peptide-pathogen interactions. Use computational tools to model host cell membrane dynamics and peptide penetration .

Q. How should researchers design studies to resolve contradictions in this compound's efficacy against biofilm-forming vs. planktonic bacteria?

Employ confocal microscopy with live/dead staining to quantify biofilm penetration and use microfluidic systems to simulate biofilm microenvironments. Compare peptide efficacy under static vs. flow conditions and validate with RNA-seq to identify resistance mechanisms .

Methodological Considerations for Data Analysis

Q. What statistical models are appropriate for analyzing dose-dependent antimicrobial activity of this compound?

Use nonlinear regression (e.g., sigmoidal dose-response curves) with tools like GraphPad Prism. Apply mixed-effects models to account for batch variability and Bayesian frameworks for small-sample studies. Report confidence intervals and effect sizes to contextualize significance .

Q. How can systematic reviews improve the interpretation of conflicting data on this compound's spectrum of activity?

Follow PRISMA guidelines to aggregate and appraise literature, focusing on study design heterogeneity (e.g., inoculum size, endpoint criteria). Use meta-regression to identify moderators (e.g., peptide concentration, bacterial strain genotype) and prioritize gaps for future studies .

Ethical and Translational Frameworks

Q. What ethical considerations are critical when transitioning this compound from preclinical to clinical studies?

Adhere to Institutional Review Board (IRB) protocols for human trials, including informed consent templates that outline risks (e.g., immunogenicity) and benefits. Use animal models compliant with ARRIVE guidelines and validate toxicity in GLP-certified labs before Phase I trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.